molecular formula C14H20ClNO B14770132 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline

4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline

Katalognummer: B14770132
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: YNEXXJCDOWFVEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is an organic compound with the molecular formula C14H20ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexylmethyl group, and the aromatic ring is substituted with a chlorine atom and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline typically involves the following steps:

    N-Alkylation of Aniline: The initial step involves the alkylation of aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-(cyclohexylmethyl)aniline.

    Chlorination: The next step involves the chlorination of N-(cyclohexylmethyl)aniline at the para position relative to the amino group. This can be achieved using reagents such as chlorine gas or sodium hypochlorite.

    Methoxylation: Finally, the methoxylation of the aromatic ring is carried out using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or the nitrogen substituent.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium amide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium amide, thiourea, polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones, nitroso compounds.

    Reduction: Cyclohexylmethyl-substituted anilines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-N-(cyclohexylmethyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Chloro-N-(cyclohexylmethyl)-3-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.

    4-Chloro-N-(cyclohexylmethyl)-3-hydroxyaniline: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

Uniqueness

4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H20ClNO

Molekulargewicht

253.77 g/mol

IUPAC-Name

4-chloro-N-(cyclohexylmethyl)-3-methoxyaniline

InChI

InChI=1S/C14H20ClNO/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3

InChI-Schlüssel

YNEXXJCDOWFVEN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)NCC2CCCCC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.